Cas no 1566162-09-1 (methyl 2-fluoro-5-hydroxy-4-nitrobenzoate)

methyl 2-fluoro-5-hydroxy-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
- Benzoic acid, 2-fluoro-5-hydroxy-4-nitro-, methyl ester
- 1566162-09-1
- SCHEMBL24338705
- G72849
-
- Inchi: 1S/C8H6FNO5/c1-15-8(12)4-2-7(11)6(10(13)14)3-5(4)9/h2-3,11H,1H3
- InChI Key: AMEWYDYFUOESMG-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(O)=C([N+]([O-])=O)C=C1F
Computed Properties
- Exact Mass: 215.02300045g/mol
- Monoisotopic Mass: 215.02300045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 92.4Ų
methyl 2-fluoro-5-hydroxy-4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688076-1g |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 98% | 1g |
¥3192 | 2023-04-15 | |
Aaron | AR024VWX-250mg |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 97% | 250mg |
$88.00 | 2025-02-13 | |
Aaron | AR024VWX-100mg |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 97% | 100mg |
$53.00 | 2025-02-13 | |
1PlusChem | 1P024VOL-5g |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | ≥97.0% | 5g |
$1714.00 | 2023-12-21 | |
1PlusChem | 1P024VOL-100mg |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | ≥97.0% | 100mg |
$167.00 | 2023-12-21 | |
1PlusChem | 1P024VOL-250mg |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | ≥97.0% | 250mg |
$257.00 | 2023-12-21 | |
Aaron | AR024VWX-1g |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 97% | 1g |
$169.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688076-100mg |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 98% | 100mg |
¥901 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688076-5g |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 98% | 5g |
¥11172 | 2023-04-15 | |
Aaron | AR024VWX-10g |
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate |
1566162-09-1 | 97% | 10g |
$754.00 | 2025-02-13 |
methyl 2-fluoro-5-hydroxy-4-nitrobenzoate Related Literature
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate (CAS No. 1566162-09-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate, identified by its CAS number 1566162-09-1, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a nitro and fluoro substituent pattern, making it a versatile intermediate for synthesizing various bioactive molecules. The unique structural attributes of this compound have garnered attention in recent years, particularly in the development of novel therapeutic agents.
The benzoate moiety in methyl 2-fluoro-5-hydroxy-4-nitrobenzoate contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. The presence of both hydroxyl and nitro groups allows for further functionalization, enabling chemists to tailor the molecule for specific biological activities. This flexibility has made it a valuable building block in drug discovery pipelines.
Recent studies have highlighted the potential of 2-fluoro-5-hydroxy-4-nitrobenzoate derivatives in addressing various therapeutic challenges. For instance, researchers have explored its utility in creating inhibitors targeting enzymes involved in inflammatory pathways. The fluoro substituent, in particular, has been shown to enhance metabolic stability and binding affinity, making it an attractive feature for drug design.
In addition to its role in anti-inflammatory applications, methyl 2-fluoro-5-hydroxy-4-nitrobenzoate has been investigated for its antimicrobial properties. The nitro group, known for its electron-withdrawing effects, can influence the electronic properties of the aromatic ring, thereby affecting interactions with bacterial enzymes. This has led to interest in developing novel antibiotics based on related structures.
The synthesis of methyl 2-fluoro-5-hydroxy-4-nitrobenzoate involves multi-step organic reactions, often starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluoro and hydroxyl groups with high precision. These techniques ensure high yields and minimal byproducts, which are essential for pharmaceutical-grade materials.
The pharmacokinetic profile of compounds derived from 2-fluoro-5-hydroxy-4-nitrobenzoate is another area of active research. Computational modeling has been used to predict how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) properties. This approach helps in optimizing drug candidates for better bioavailability and reduced toxicity.
Industrial applications of methyl 2-fluoro-5-hydroxy-4-nitrobenzoate extend beyond academic research. Pharmaceutical companies are increasingly incorporating this intermediate into large-scale production processes due to its reliability and efficacy. The demand for high-purity compounds like this has driven innovations in purification technologies, ensuring that final products meet stringent regulatory standards.
The future prospects of methyl 2-fluoro-5-hydroxy-4-nitrobenzoate are promising, with ongoing investigations into its potential roles in oncology and neurodegenerative diseases. The ability to modify its structure allows for the creation of molecules that can selectively target disease-causing pathways. Such developments underscore the importance of this compound as a cornerstone in medicinal chemistry.
In conclusion, methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (CAS No. 1566162-09-1) represents a critical intermediate with broad applications in pharmaceutical synthesis. Its unique structural features and functional groups make it indispensable for developing innovative therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an even greater role in addressing global health challenges.
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